Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
Description
The compound “Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-” is a partially hydrogenated naphthalene derivative with a complex substitution pattern. Its structure includes:
- A tetrahydro-naphthalene backbone (reducing aromaticity compared to fully unsaturated naphthalene), which may influence metabolic pathways and reactivity .
- An acetyl group at the 8-position, which can enhance lipophilicity and stability, similar to acetylated fragrance compounds like Iso-E Super® .
- A methoxy group at the 5-position, known to modulate solubility and metabolic oxidation in pharmaceuticals .
Properties
CAS No. |
63886-60-2 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-12(19)13-8-9-16(20-2)14-6-5-7-15(17(13)14)18-10-3-4-11-18/h8-9,15H,3-7,10-11H2,1-2H3 |
InChI Key |
ZRHYOXCUPOMXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves a series of carefully orchestrated reactions. The general approach includes:
- Construction or derivatization of the tetrahydronaphthalene core.
- Introduction of the methoxy substituent at the 5-position.
- Acetylation at the 8-position.
- Attachment of the 1-(1-pyrrolidinyl) substituent via nucleophilic substitution or amination reactions.
The synthetic route is typically multi-step, requiring protection/deprotection strategies and selective functional group transformations to achieve the desired substitution pattern.
Detailed Preparation Methods
Starting Materials
- 7-Methoxy-1-tetralone or related methoxytetralone derivatives serve as key starting intermediates.
- Pyrrolidine or pyrrolidinyl-containing amines for introducing the pyrrolidinyl substituent.
- Acetyl chloride or other acyl chlorides for acetylation steps.
Stepwise Synthesis
Formation of Methoxytetralone Derivatives
- Starting from commercially available methoxynaphthalenes or methoxytetralones, selective oxidation or reduction steps are used to prepare the tetrahydro structure with the methoxy group at the 5-position.
- Variations in the position of methoxy substitution (e.g., 5-methoxy, 6-methoxy, 7-methoxy) are possible by selecting appropriate tetralone isomers.
Acetylation at the 8-Position
- The acetyl group is introduced by reaction with acetyl chloride under reflux in anhydrous solvents such as chloroform or ether.
- The reaction conditions typically involve dropwise addition of acetyl chloride to the methoxytetralone intermediate under controlled temperature (e.g., ice bath) to avoid side reactions.
- The resulting acetylated intermediate is purified by crystallization or extraction.
Introduction of the Pyrrolidinyl Group
- The key step involves nucleophilic substitution or amination where the 1-position of the tetrahydronaphthalene is functionalized with the pyrrolidinyl moiety.
- This can be achieved by reacting the acetylated intermediate with 2-(7-methoxynaphth-1-yl)ethylamine derivatives or directly with pyrrolidine under heating (e.g., 80 °C) for several hours.
- The reaction medium is often slightly acidic water or anhydrous tetrahydrofuran (THF) with bases such as triethylamine to facilitate amine substitution.
Purification and Salt Formation
Alternative Methods and Variations
- Replacement of acetyl chloride by other acyl chlorides (e.g., propionyl chloride, cyclohexanecarboxyl chloride) allows the synthesis of analogs with varied acyl groups.
- Substitution of the pyrrolidine ring by other nitrogen-containing heterocycles (e.g., morpholine, piperazine derivatives) has been described to modify biological activity profiles.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) (Typical) |
|---|---|---|---|---|
| Methoxytetralone preparation | Starting methoxynaphthalene derivatives | Room temp to reflux | Several hours | 70-85 |
| Acetylation | Acetyl chloride, anhydrous chloroform | 0 °C to reflux | 2-4 hours | 80-90 |
| Pyrrolidinyl substitution | Pyrrolidine or amine derivative, triethylamine | 60-80 °C | 3-12 hours | 65-80 |
| Salt formation | HCl gas in acetone, recrystallization | Room temp | 1-2 hours | 90+ (pure salt) |
Note: Yields vary depending on purity of reagents, scale, and specific procedural details.
Key Intermediates and Characterization
- Intermediates such as 7-methoxynaphth-1-yl acetic acid, acetonitrile derivatives, and amides are isolated and characterized by standard techniques including melting point, NMR, IR, and mass spectrometry.
- The final compound is confirmed by spectral data consistent with the expected substitution pattern and molecular weight.
Summary Table of Preparation Steps
| Preparation Stage | Description | Typical Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1. Methoxytetralone synthesis | Formation of tetrahydronaphthalene core with methoxy group | Starting methoxynaphthalene, oxidation/reduction | Methoxytetralone intermediate |
| 2. Acetylation | Introduction of acetyl group at position 8 | Acetyl chloride, chloroform, reflux | 8-Acetyl-5-methoxy-tetralone |
| 3. Amination | Attachment of pyrrolidinyl substituent at position 1 | Pyrrolidine or amine, base, heating | Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- |
| 4. Salt formation | Conversion to hydrochloride salt for purification | HCl gas in acetone, recrystallization | Pure hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can further modify the structure, potentially affecting the tetrahydro ring.
Substitution: Various substitution reactions can occur, replacing functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthalene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Pharmacology: Potential use in drug development due to its complex structure and biological activity.
Biochemistry: Studied for its interactions with biological molecules and pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below:
Structural and Functional Insights:
The pyrrolidinyl group introduces a tertiary amine, which could interact with biological membranes or enzymes, unlike the inert methyl groups in Iso-E Super® .
Toxicological Considerations: Chlorinated analogs (e.g., 8-chloro derivative) may pose higher environmental and health risks due to halogen persistence, whereas acetylated derivatives like the target compound could undergo faster metabolic degradation .
Applications and Stability :
Biological Activity
Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of tetrahydronaphthalene derivatives. Its unique structure incorporates a methoxy group, an acetyl group, and a pyrrolidine ring, which contribute to its potential biological and pharmacological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C17H23NO2
- Molecular Weight : 287.4 g/mol
The compound's structure enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that naphthalene derivatives exhibit various biological activities including:
- Anticancer Activity : Preliminary studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. For instance, a related naphthalene-substituted compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis .
- Antioxidant Properties : Compounds derived from naphthalene have been found to possess antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay indicated substantial antioxidant activity among synthesized naphthalene derivatives .
- Anti-inflammatory Effects : The presence of specific functional groups in naphthalene derivatives has been associated with anti-inflammatory properties. Patent literature suggests that certain naphthalene compounds have been developed for their anti-inflammatory and analgesic activities .
The mechanisms through which naphthalene derivatives exert their biological effects include:
- Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest in cancer cells, particularly in the S phase, leading to reduced cell proliferation .
- Induction of Apoptosis : Naphthalene derivatives can trigger both early and late apoptosis in cancerous cells through dose-dependent mechanisms .
Comparative Analysis of Similar Compounds
The following table summarizes some related compounds and their unique biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-N-(naphthalen-1-yl)propanamide | Contains methoxy and naphthalenic structures | Focused on analgesic properties |
| 8-Acetyl-naphthalene | Simple derivative with an acetyl group | Known for flavoring properties |
| 6-Methoxy-N-(naphthalen-2-yl)acetamide | Similar methoxy and naphthalenic characteristics | Exhibits anti-inflammatory effects |
The complexity of Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- allows for diverse interactions compared to simpler derivatives.
Case Studies
- Cytotoxicity Study : A study investigating the cytotoxic effects of a related naphthalene derivative showed significant inhibition of cell proliferation in breast cancer cell lines. The compound was able to induce apoptosis effectively without causing apparent toxicity to major organs in vivo .
- Antioxidant Evaluation : The antioxidant capacity of newly synthesized naphthalene analogues was evaluated using the DPPH assay. Most compounds demonstrated superior antioxidant activity compared to traditional antioxidants like melatonin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
